2-Amino-1-(2-hydroxyphenyl)ethanone
CAS No.: 72481-17-5
Cat. No.: VC8022337
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 72481-17-5 |
---|---|
Molecular Formula | C8H9NO2 |
Molecular Weight | 151.16 g/mol |
IUPAC Name | 2-amino-1-(2-hydroxyphenyl)ethanone |
Standard InChI | InChI=1S/C8H9NO2/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,10H,5,9H2 |
Standard InChI Key | IVVBMGAANBIBOA-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C(=O)CN)O |
Canonical SMILES | C1=CC=C(C(=C1)C(=O)CN)O |
Introduction
Chemical Synthesis and Industrial Production
Synthetic Routes
The compound is synthesized via two primary methods:
-
Nucleophilic Substitution: Reacting 2-chloro-1-(2-hydroxyphenyl)ethanone with ammonia in methanol at room temperature yields 85% product.
-
Friedel-Crafts Acylation: Phenol reacts with aminoacetonitrile hydrochloride in the presence of anhydrous , achieving up to 75% yield under optimized conditions (35–45°C in ethylene dichloride).
Key Reaction Parameters
Parameter | Value/Range |
---|---|
Temperature (Method 1) | 25°C |
Catalyst (Method 2) | |
Solvent (Method 2) | Ethylene dichloride |
Industrial Scaling
Industrial production emphasizes continuous flow reactors to enhance efficiency and reduce byproducts. Purification involves recrystallization from ethanol-water mixtures.
Chemical Reactivity and Derivatives
Functional Group Transformations
-
Acylation: The amino group reacts with acetic anhydride to form -acetyl derivatives.
-
Oxidation: Treatment with generates 2-hydroxybenzoquinone (62% yield at 60°C).
-
Reduction: Catalytic hydrogenation produces 2-amino-1-(2-hydroxyphenyl)ethanol, a precursor for β-adrenergic agents .
Stability and Degradation
The compound is sensitive to light and oxidizing agents. Degradation studies indicate formation of dimeric quinones under acidic conditions.
Biological Activity and Mechanisms
Antimicrobial Effects
2-Amino-1-(2-hydroxyphenyl)ethanone exhibits dose-dependent quorum sensing (QS) inhibition:
-
Agrobacterium tumefaciens: Reduces swimming motility by 89% and chemotaxis by 87% at 50 µg/mL .
-
Pseudomonas aeruginosa: Suppresses acyl-homoserine lactone production, attenuating biofilm formation.
Mechanistic Insights
-
Oxidative Stress Induction: Elevates intracellular ROS levels, disrupting bacterial energy metabolism .
-
Gene Repression: Downregulates QS-related genes (e.g., lasI, rhlR).
Comparative Analysis with Structural Analogs
Applications in Research and Industry
Pharmaceutical Quality Control
-
Impurity Standard: Used in HPLC calibration for adrenaline and noradrenaline formulations .
-
Intermediate in Drug Synthesis: Key precursor for β3-adrenergic receptor agonists .
Microbiology
Future Directions
-
Structure-Activity Relationships: Optimizing substituents for enhanced QS inhibition.
-
Clinical Translation: Evaluating in vivo efficacy against multidrug-resistant infections.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume